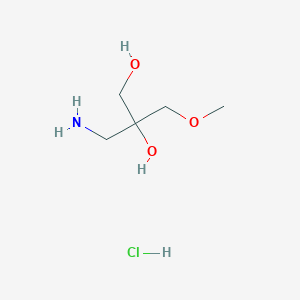
2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of aminomethyl group, which in organic chemistry, is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride” are not available, aminomethyl compounds are often obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ . Another example is the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot .Scientific Research Applications
- Field : Organic Chemistry
- Application : Synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .
- Method : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
- Field : Organic Chemistry
- Application : Synthesis of 2-aminomethyl and 3-amino pyrrolidines and piperidines .
- Method : The methodology used was proline-catalyzed asymmetric α-amination followed by reductive amination .
- Results : The products resemble those obtained through direct asymmetric diamination of terminal alkenes .
Antioxidant and Antibacterial Activities
Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines
Synthesis of PPD Analogues
- Field : Chemical Science
- Application : Polymers as advanced antibacterial and antibiofilm agents for direct and combination therapies .
- Method : The polymers were synthesized using various techniques, including the use of 2,6-DAC to accept more protons from its surroundings, leading to a stronger proton sponge effect, promoting bacterial membrane permeability to allow the antibiotics to reach their intracellular target .
- Results : The polymers showed promising antibacterial and antibiofilm properties .
- Field : Crystal Engineering
- Application : A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance .
- Method : The crystal was grown by the slow evaporation method under the conditions of RT and ambient atmosphere .
- Results : The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability . It also displayed two emission peaks with positions at about 385 and 489 nm, while the average PL lifetime was 5.36 μs under the excitation of 300 nm .
Advanced Antibacterial and Antibiofilm Agents
Second-Order Nonlinear Optical Performance
- Field : Organic & Biomolecular Chemistry
- Application : Reframing primary alkyl amines as aliphatic building blocks .
- Method : The review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .
- Results : Cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms are compared with oxidative deamination and other transition metal catalyzed reactions .
Aliphatic Building Blocks
Preparation of Buffer Solutions
Future Directions
While specific future directions for “2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride” are not available, research on similar compounds like 2-aminothiazole derivatives in anticancer drug discovery shows promise . The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable .
properties
IUPAC Name |
2-(aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3.ClH/c1-9-4-5(8,2-6)3-7;/h7-8H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTKCXTZFGPBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)(CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

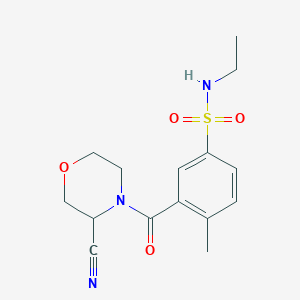

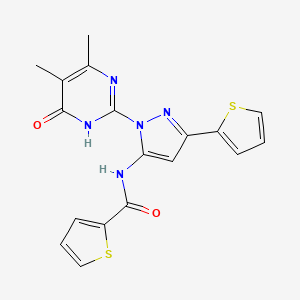
![1-methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677562.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide](/img/structure/B2677563.png)
![3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid](/img/structure/B2677566.png)
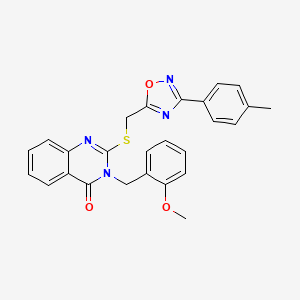
![2-[Amino-(2-oxochromen-3-yl)methylidene]propanedinitrile](/img/structure/B2677569.png)
![6-(Naphthalen-1-ylmethylsulfanyl)-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677570.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2677572.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2677574.png)
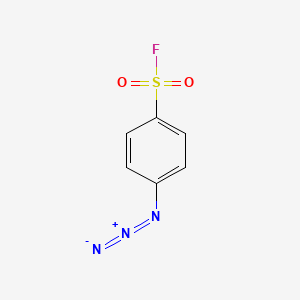
![4-cyano-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2677578.png)